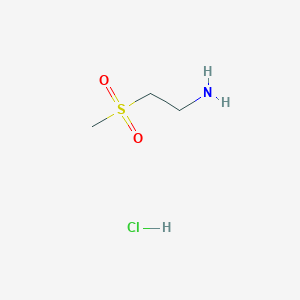

2-Aminoethylmethylsulfone hydrochloride

Description

Properties

IUPAC Name |

2-methylsulfonylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO2S.ClH/c1-7(5,6)3-2-4;/h2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMYYUKGKCJKCBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590049 | |

| Record name | 2-(Methanesulfonyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104458-24-4 | |

| Record name | Ethanamine, 2-(methylsulfonyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104458-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methanesulfonyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methanesulfonyl)ethylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.226 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Methylsulfonyl)ethylaminhydrochlorid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Precursors

The substitution method involves reacting 2-(methylsulfonyl)ethyl halides (e.g., chloride or bromide) with ammonia or amines in organic solvents. For example, 2-(methylsulfonyl)ethyl chloride reacts with aqueous ammonia in tetrahydrofuran (THF) to form the free amine, which is subsequently treated with hydrochloric acid to yield the hydrochloride salt.

Key steps :

-

Halogenation : 2-(Methylsulfonyl)ethanol is treated with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to generate the corresponding halide.

-

Ammonolysis : The halide reacts with excess ammonia (2–3 equivalents) in THF or diethyl ether at 0–25°C.

-

Acidification : The free amine is precipitated as the hydrochloride salt using concentrated HCl in ethanol or acetone.

Optimization and Scalability

-

Solvent Selection : THF and diethyl ether are preferred for their ability to dissolve both polar and non-polar reactants. Ethanol is used in acidification due to its low cost and ease of removal.

-

Catalysts : Triethylamine or sodium hydroxide accelerates the substitution by deprotonating ammonia, enhancing nucleophilicity.

-

Yield and Purity : Typical yields range from 85% to 92%, with purity >98% confirmed by argentometric titration.

Table 1: Substitution Reaction Parameters

| Parameter | Conditions | Source |

|---|---|---|

| Precursor | 2-(Methylsulfonyl)ethyl chloride | |

| Solvent | THF, diethyl ether | |

| Temperature | 0–25°C | |

| Ammonia Equivalents | 2–3 | |

| Acidification Agent | HCl in ethanol | |

| Yield | 85–92% |

Catalytic Hydrogenation of Protected Intermediates

Synthetic Pathway

This method involves the reduction of 2-(N,N-dibenzylamino)ethyl methyl sulfone to remove benzyl protecting groups. The intermediate is hydrogenated using catalysts like Raney nickel or palladium on carbon (Pd/C) under 5–40 atm hydrogen pressure.

Key steps :

-

Protection : 2-(Methylsulfonyl)ethylamine is dibenzylated using benzyl chloride and potassium carbonate in ethanol.

-

Hydrogenation : The dibenzylated compound is treated with Raney Ni in ethanol at 50–90°C under 20–40 atm H₂.

-

Salt Formation : The resulting amine is reacted with HCl in ethanol to precipitate the hydrochloride salt.

Advantages and Challenges

-

Purity : Hydrogenation eliminates byproducts, achieving >99.7% purity suitable for drug synthesis.

-

Catalyst Loading : Raney Ni (1–20% w/w) balances cost and efficiency.

-

Pressure Sensitivity : Reactions at >20 atm H₂ require specialized equipment, increasing operational costs.

Table 2: Hydrogenation Reaction Parameters

| Parameter | Conditions | Source |

|---|---|---|

| Catalyst | Raney Ni (5–15% w/w) | |

| Solvent | Ethanol | |

| Temperature | 50–90°C | |

| Hydrogen Pressure | 20–40 atm | |

| Yield | 88–95% |

Novel Salt Formation and Purification

Alternative Salts for Enhanced Properties

Beyond the hydrochloride salt, patents disclose novel salts like 2-aminoethylmethylsulfone para-toluenesulfonate for improved crystallinity. These are synthesized by:

Characterization Data

Comparative Analysis of Methods

Table 3: Method Comparison

| Criteria | Substitution Method | Hydrogenation Method |

|---|---|---|

| Cost | Low (commodity reagents) | High (catalysts, H₂ pressure) |

| Yield | 85–92% | 88–95% |

| Purity | >98% | >99.7% |

| Scalability | Industrial (1,000+ kg) | Pilot-scale (100–500 kg) |

| Environmental Impact | Minimal solvent waste | Requires H₂ recycling |

Chemical Reactions Analysis

Types of Reactions: 2-Aminoethylmethylsulfone hydrochloride undergoes various chemical reactions, including:

Oxidation: The sulfone group can be further oxidized under specific conditions.

Reduction: The amino group can be reduced to form different derivatives.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents such as sodium borohydride.

Substitution: Electrophiles like alkyl halides.

Major Products:

Oxidation: Formation of higher oxidation state sulfones.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted amines.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

2-Aminoethylmethylsulfone hydrochloride is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and bacterial infections. Its sulfone group enhances the efficacy and specificity of drugs, making it valuable in developing new therapeutic agents .

Examples of Usage:

- Lapatinib : This compound serves as an intermediate in the synthesis of lapatinib, a drug used to treat HER2-positive breast cancer. Lapatinib's mechanism involves inhibiting tyrosine kinases, which are crucial in cancer cell proliferation .

- PI3Kδ Inhibitors : It is also used in synthesizing selective PI3Kδ inhibitors, which have implications in oncology and immunology .

Biochemical Research

Enzyme Interaction Studies:

In biochemical assays, this compound is employed to study enzyme interactions and metabolic pathways. Its amino group can form hydrogen bonds with proteins, potentially influencing enzyme activity and protein structure .

Research Insights:

- Investigations into its effects on various enzymes have revealed that it can modulate enzyme function, providing insights into cellular mechanisms and disease processes.

- Ongoing research aims to elucidate the compound's interactions at the molecular level, particularly concerning its impact on biological macromolecules like proteins and nucleic acids.

Agricultural Chemistry

Agrochemical Formulation:

The compound is incorporated into agrochemical formulations to enhance the effectiveness of pesticides and herbicides. Its stability and reactivity contribute to improved agricultural practices by promoting sustainable farming solutions .

Applications in Growth Regulation:

Research indicates that it may also be involved in developing growth regulators that can optimize crop yields while minimizing environmental impact .

Material Science

Development of Advanced Materials:

In material science, this compound is used to create novel materials with enhanced properties such as improved thermal stability and chemical resistance. These materials find applications across various industries, including electronics and construction .

Cosmetic Formulations

Skin Conditioning Agent:

The compound is utilized in cosmetic formulations for its moisturizing and skin-conditioning properties. It enhances product performance by improving skin hydration and overall texture .

Summary Table of Applications

| Application Area | Specific Uses | Unique Features |

|---|---|---|

| Pharmaceutical | Intermediate for neurological drugs; lapatinib | Enhances drug efficacy and specificity |

| Biochemical Research | Enzyme interaction studies | Modulates enzyme function through hydrogen bonding |

| Agricultural Chemistry | Pesticide formulation; growth regulators | Promotes sustainable farming practices |

| Material Science | Development of advanced materials | Improved thermal stability and chemical resistance |

| Cosmetic Formulations | Skin-conditioning agent | Enhances hydration and texture |

Mechanism of Action

The mechanism of action of 2-aminoethylmethylsulfone hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The amino group can form hydrogen bonds with active sites of enzymes, while the sulfone group can participate in various chemical interactions, modulating enzyme activity and protein function . These interactions can lead to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 104458-24-4

- Molecular Formula: C₃H₁₀ClNO₂S

- IUPAC Name : 2-(Methylsulfonyl)ethanamine hydrochloride

- Synonyms: 2-Aminoethyl methylsulfone hydrochloride, 2-(Methylsulfonyl)ethylamine hydrochloride .

Comparison with Structurally Similar Compounds

2.1. Structural and Functional Group Analysis

2.2. Reactivity and Stability

- 2-Aminoethylmethylsulfone HCl: The sulfone group (-SO₂-) imparts chemical stability, reducing susceptibility to oxidation compared to thiols or sulfonic acids. This makes it suitable for prolonged storage and use in drug formulations .

- AEBSF :

- Taurylamide HCl :

- 2-Aminoethanethiol HCl: The thiol (-SH) group is highly reactive, prone to oxidation and disulfide bond formation. Used therapeutically to reduce cystine accumulation in cystinosis .

Key Differentiators

Functional Group Influence :

- Sulfone (target compound) vs. sulfonyl fluoride (AEBSF): The latter’s reactivity makes it unsuitable for drug formulations but ideal for biochemical inhibition.

- Thiol (cysteamine) vs. sulfone: Thiols’ redox activity limits their stability but enables therapeutic redox modulation.

Pharmacological Relevance: 2-Aminoethylmethylsulfone HCl’s stability and neutral charge enhance its utility in drug synthesis, whereas AEBSF’s protease inhibition is niche and hazardous.

Biological Activity

2-Aminoethylmethylsulfone hydrochloride, also known as 2-(Ethanesulfinyl)ethan-1-amine hydrochloride, is a sulfonamide compound with significant potential in medicinal chemistry. Its molecular formula is C₃H₁₀ClNO₂S, and it has a molecular weight of approximately 159.63 g/mol. This compound is characterized by its sulfone and amino functional groups, which confer various biological activities that are being explored in research.

- Appearance : White to off-white crystalline powder

- Solubility : Soluble in water, dimethyl sulfoxide, and methanol

- Molecular Structure : Contains a sulfone group (−SO₂−) and an amino group (−NH₂), which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The amino group can participate in hydrogen bonding and nucleophilic substitution reactions, potentially affecting enzyme activity and protein structure.

Antimicrobial Potential

Preliminary studies indicate that compounds similar to this compound may exhibit antimicrobial properties. It has been suggested that this compound could serve as an intermediate in the synthesis of pharmaceuticals targeting bacterial infections, although specific antimicrobial activity data for this compound is limited.

Cancer Research Applications

Recent findings highlight the role of this compound as a precursor in the development of phosphoinositide 3-kinase delta inhibitors, which are relevant in cancer therapy. These inhibitors have shown promise in targeting specific cancer pathways, particularly in breast cancer treatment.

Case Studies and Research Findings

Synthesis

The synthesis of this compound typically involves the reaction between methylsulfonyl chloride and ethylenediamine or related amines under controlled conditions. This method ensures high purity and yield of the desired compound, making it suitable for further biological evaluations.

Future Directions

Further investigations are needed to comprehensively elucidate the interactions of this compound with biological systems. Specific areas for future research include:

- Detailed studies on enzyme inhibition mechanisms.

- Exploration of its potential as an antimicrobial agent.

- Clinical trials to evaluate its efficacy and safety in human subjects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.